5-Benzoyl-1,2-dihydro-2-phenyl-3H-1,2,4-triazol-3-one
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Overview
Description
5-Benzoyl-1,2-dihydro-2-phenyl-3H-1,2,4-triazol-3-one is an organic compound with the molecular formula C15H11N3O2 It is a member of the triazolone family, characterized by a triazole ring fused with a benzoyl and phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzoyl-1,2-dihydro-2-phenyl-3H-1,2,4-triazol-3-one typically involves the reaction of benzoyl chloride with 2-phenyl-1,2,4-triazol-3-one under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Benzoyl-1,2-dihydro-2-phenyl-3H-1,2,4-triazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the benzoyl or phenyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as halogens, alkyl halides, and other nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl derivatives, while substitution reactions can produce a variety of substituted triazolones.
Scientific Research Applications
5-Benzoyl-1,2-dihydro-2-phenyl-3H-1,2,4-triazol-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 5-Benzoyl-1,2-dihydro-2-phenyl-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The benzoyl and phenyl groups contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one: Similar in structure but with a pyrazolone ring.
1,5-Dimethyl-2-phenyl-3-pyrazolinone: Another related compound with a pyrazolinone ring.
Uniqueness
5-Benzoyl-1,2-dihydro-2-phenyl-3H-1,2,4-triazol-3-one is unique due to its specific triazolone structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
67266-66-4 |
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Molecular Formula |
C15H11N3O2 |
Molecular Weight |
265.27 g/mol |
IUPAC Name |
5-benzoyl-2-phenyl-4H-1,2,4-triazol-3-one |
InChI |
InChI=1S/C15H11N3O2/c19-13(11-7-3-1-4-8-11)14-16-15(20)18(17-14)12-9-5-2-6-10-12/h1-10H,(H,16,17,20) |
InChI Key |
ZWQUGNYOWIGFKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=NN(C(=O)N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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